molecular formula C8H9N3S B15060983 [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine

Cat. No.: B15060983
M. Wt: 179.24 g/mol
InChI Key: FUFIITZPPZBALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a distinctive molecular scaffold that combines imidazole and thiophene heterocycles, making it a valuable precursor for the synthesis of more complex molecules. Its primary research application is as a core intermediate in the development of potent and selective kinase inhibitors. Scientific studies have identified this specific amine, and closely related analogues, as critical starting materials for synthesizing compounds that target the activin receptor-like kinase-2 (ALK2) signaling pathway. Research published in journals like the Journal of Medicinal Chemistry has explored similar chemotypes for their potential in targeting pathological bone formation, such as in the rare disease fibrodysplasia ossificans progressiva (FOP), and in certain cancers. The molecule's structure allows for functionalization at the methanamine group, enabling researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. As a research-grade chemical, it is essential for investigating enzyme kinetics, cellular signaling pathways, and for in vitro pharmacological profiling. This product is intended for laboratory research purposes only by qualified professionals.

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C8H9N3S/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11)

InChI Key

FUFIITZPPZBALI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

The synthesis of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine typically involves sequential construction of the imidazole core followed by thiophene functionalization. A widely cited method begins with the preparation of 2-aminomethylimidazole intermediates, which are subsequently coupled with thiophene derivatives.

Imidazole Ring Formation

The imidazole scaffold is synthesized via the Debus-Radziszewski reaction, utilizing glyoxal, ammonia, and formaldehyde under acidic conditions. For example, reacting glyoxal (40% aqueous solution) with ammonium acetate in acetic acid yields 2-aminomethylimidazole as a hydrochloride salt, with yields averaging 65–70%. Alternative routes employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining comparable yields.

Thiophene Coupling

The thiophene moiety is introduced via Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the reaction between imidazole-boronic esters and 2-bromothiophene. Optimal conditions involve:

  • Catalyst loading : 5 mol% Pd
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 80°C for 6 hours

This step achieves yields of 75–82%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Comparative Yields in Multi-Step Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Imidazole formation Glyoxal, NH₄OAc, acetic acid, 12h reflux 68 90
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C 78 95
Final purification Column chromatography (EtOAc/hexane) 98

One-Pot Synthesis Strategies

Recent advancements have enabled single-vessel synthesis, combining imidazole cyclization and thiophene functionalization. A notable protocol involves:

  • Simultaneous cyclization/coupling : Using 2-thiophenecarboxaldehyde, ammonium acetate, and paraformaldehyde in ethanol under reflux (8 hours).
  • In situ reduction : Addition of NaBH₄ to reduce intermediate Schiff bases to the target amine.

This method reduces purification steps, achieving an overall yield of 58% with 91% purity. Microwave-assisted one-pot methods further enhance efficiency, completing reactions in 45 minutes with 63% yield.

Industrial Production Methods

Scalable synthesis requires optimization for cost, safety, and yield. Industrial approaches emphasize:

  • Continuous flow reactors : For imidazole formation (residence time: 15 minutes, 70°C)
  • Catalyst recycling : Pd recovery via immobilized catalysts on mesoporous silica
  • Solvent systems : Replacement of DMF with cyclopentyl methyl ether (CPME), a greener solvent

A patented process (WO1998022459A1) details large-scale coupling using 2-chloro-6-(trimethylsilyl)pyridine intermediates, achieving batch sizes >50 kg with 85% yield.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Pd-based catalysts remain predominant, but Ni-catalyzed methods have emerged as cost-effective alternatives. For example, NiCl₂(dppp) enables coupling at 100°C with 70% yield, though requiring longer reaction times (12 hours).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) generally outperform ethers or hydrocarbons. Adding 10% water enhances Suzuki coupling yields by 8–12% through stabilization of boronic intermediates.

Table 2: Solvent Impact on Coupling Efficiency
Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 78 6
THF 7.5 65 8
DMSO 46.7 81 5
CPME 4.8 72 7

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=3.5 Hz, 1H, thiophene-H), 6.95 (s, 1H, imidazole-H), 3.85 (s, 2H, CH₂NH₂).
  • HRMS : m/z calcd. for C₈H₉N₃S [M+H]⁺ 179.0512, found 179.0515.

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O + 0.1% TFA) resolve all synthetic impurities, with retention times standardized against USP reference standards.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison
Parameter Multi-Step One-Pot Industrial
Total yield (%) 52 58 72
Time (h) 18 9 6
Cost (USD/g) 120 95 45
Environmental factor 48 32 18

Chemical Reactions Analysis

Types of Reactions

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.

    Substitution: Both the thiophene and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted thiophene or imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine Dihydrochloride
  • Molecular Formula : C₅H₈Cl₂F₃N₃
  • Molecular Weight : 238.04 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group at the 4-position replaces the thiophene ring, introducing strong electron-withdrawing effects. This substitution reduces steric bulk compared to thiophene but enhances metabolic stability .
  • Applications : Used as a scaffold in drug discovery for its resistance to enzymatic degradation .
[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methanamine Dihydrochloride
  • Molecular Formula : C₁₁H₁₅Cl₂N₃O
  • Molecular Weight : 276.16 g/mol
  • Applications: Explored as a ligand for adenosine receptors with modified pharmacokinetics .

Functionalized Derivatives

N-((1H-Imidazol-2-yl)methyl)-N-(4-chlorobenzyl)-1-(pyridin-3-yl)methanamine (Compound 21)
  • Structure : Features a pyridin-3-yl group and a 4-chlorobenzyl substituent.
  • Key Differences : The addition of a pyridine ring and chlorobenzyl group increases molecular complexity and lipophilicity, likely enhancing blood-brain barrier penetration .
  • Synthesis : Prepared via reductive amination using 1H-imidazole-2-carbaldehyde and (4-chlorophenyl)methylamine .
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
  • Structure : Contains a benzyl group and a saturated imidazoline ring.
  • Key Differences: The imidazoline core (vs. Synthesized via cyclization using N-bromosuccinimide (NBS) in dichloromethane .
  • Applications : Investigated as a ligand for imidazoline receptors and in catalysis .

Substituent-Driven Activity Comparison

Compound Substituent at 4-Position Key Functional Groups Molecular Weight (g/mol) Biological Activity Highlights
Target Compound Thiophen-2-yl Methanamine 252.17 Adenosine receptor modulation
[4-(CF₃)-Imidazolyl]methanamine Trifluoromethyl Methanamine 238.04 Enhanced metabolic stability
[4-(4-MeO-Ph)-Imidazolyl]methanamine 4-Methoxyphenyl Methanamine 276.16 Improved solubility
Compound 21 (from ) Pyridin-3-yl 4-Chlorobenzyl, pyridinyl ~350 (estimated) CNS-targeted activity

Comparison with Other Routes

  • Trifluoromethyl Derivative : Likely involves halogen exchange or direct introduction of CF₃ via electrophilic substitution .
  • Methoxyphenyl Derivative : Utilizes Suzuki-Miyaura coupling for aryl group introduction .

Adenosine Receptor Targeting

  • The target compound and its analogues (e.g., compounds 14–17 in ) exhibit affinity for adenosine receptors (A₁, A₂ₐ), with IC₅₀ values in the micromolar range .
  • SAR Insight : Thiophene enhances π-π stacking interactions, while electron-withdrawing groups (e.g., -CF₃) improve binding kinetics but reduce solubility .

Solubility and Bioavailability

  • The dihydrochloride salt form of the target compound improves aqueous solubility compared to free bases .
  • Methoxyphenyl derivatives show superior solubility in polar solvents, critical for oral bioavailability .

Biological Activity

Introduction

[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine is a heterocyclic compound notable for its unique structural composition, which includes both thiophene and imidazole rings. This combination is significant because it enhances the compound's potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be described as follows:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity and coordination with metal ions.
  • Thiophene Ring : Contributes to the electronic properties and potential interactions with various biological targets.

Biological Activities

The biological activities of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine can be categorized into several key areas:

  • Antimicrobial Activity :
    • Many imidazole derivatives exhibit significant activity against bacteria and fungi. The presence of the thiophene ring may enhance this activity through synergistic effects.
    • A study highlighted that compounds with similar structures showed varying degrees of antimicrobial efficacy, suggesting that [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine might possess comparable properties .
  • Anticancer Properties :
    • Compounds containing imidazole rings have been associated with anticancer activities. Research indicates that derivatives of imidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo, indicating a potential for further exploration of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurological disorders and cancer. Inhibitory studies have demonstrated effective binding affinity, with some derivatives showing IC50 values in the nanomolar range, indicating potent activity .
    • The mechanism of action likely involves molecular interactions between the imidazole ring and the enzyme's active site, which could be crucial for therapeutic applications against diseases characterized by pathological immune suppression .

Antimicrobial Efficacy

A comparative study on various imidazole derivatives showed that compounds similar to [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine exhibited notable antimicrobial properties against a range of bacterial strains. The results indicated a dose-dependent response, with minimum inhibitory concentrations (MICs) measured across different derivatives.

Compound NameMIC (µg/mL)Activity
Compound A15Moderate
Compound B5Strong
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamineTBDTBD

Anticancer Activity

In vitro studies assessing the anticancer potential of related compounds revealed that certain derivatives could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineTreatment Concentration (µM)Viability (%)
MCF-71040
HeLa530

The proposed mechanism of action for [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine includes:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Hydrogen Bonding : Interactions with specific amino acid residues in target proteins can modulate their function.
  • π–π Interactions : The thiophene ring may engage in π–π stacking interactions with aromatic residues, enhancing binding affinity to biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.